1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene
Description
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a 2-amino-3-methylpentyloxy group at the 1-position. The pentyloxy chain is branched, with an amino group at the second carbon and a methyl group at the third carbon.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(3-fluorophenoxy)-3-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-9(2)12(14)8-15-11-6-4-5-10(13)7-11/h4-7,9,12H,3,8,14H2,1-2H3 |
InChI Key |
WHSFPFBPGXMIET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(COC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-amino-3-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features
Chain Length and Branching
- 1-[(1-Aminopropan-2-yl)oxy]-3-fluorobenzene (C₉H₁₃FNO): Features a shorter, branched three-carbon chain with an amino group at the second carbon.
- 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride (C₈H₁₁ClFNO): Contains a two-carbon ethoxy chain. The shorter chain and hydrochloride salt enhance polarity and water solubility, making it suitable for aqueous-phase reactions .
- 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride: A four-carbon chain with a methyl substituent on the benzene ring. The absence of fluorine alters electronic properties, reducing electronegativity at the aromatic ring .
Key Distinction : The pentyl chain in the target compound provides greater lipophilicity and steric bulk, which may enhance binding to hydrophobic biological targets or improve pharmacokinetic profiles compared to shorter-chain analogs.
Substituent Effects
- 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene: Incorporates halogens (Br, Cl, F) that enhance electrophilic reactivity, enabling participation in halogen bonding. The target compound’s amino group instead offers hydrogen-bonding capability, favoring interactions with polar biomolecules .
- 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene : An ethyl group increases lipophilicity, similar to the target’s methylpentyl chain, but the bromine substituent introduces distinct reactivity in cross-coupling reactions .
Physicochemical Properties
| Compound | Polarity | Lipophilicity (LogP) | Solubility | Key Influences |
|---|---|---|---|---|
| Target Compound | Moderate | High (~3.5 estimated) | Low in water | Branched pentyl chain, -NH₂ |
| 1-(Aminomethyl)-3-fluorobenzene | High | Low (~1.2) | High in water | Polar aminomethyl group |
| 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-fluorobenzene | Moderate | High (~3.0) | Low in water | Bromine and sec-butoxy group |
| 3-Fluoroaniline | High | Low (~1.5) | High in water | -NH₂ directly on ring |
Notable Trends:
- Longer alkyl chains (e.g., pentyl vs. ethoxy) increase lipophilicity, enhancing membrane penetration but reducing aqueous solubility.
- Amino groups in side chains (vs. direct ring attachment) balance polarity and lipophilicity, optimizing drug-likeness .
Neuropharmacological Potential
- Analogs like 1-[(1-Aminopropan-2-yl)oxy]-3-fluorobenzene interact with neurotransmitter systems, suggesting the target compound may modulate receptors such as serotonin or dopamine transporters .
- 1-(3-Bromopropyl)-2-fluorobenzene exhibits moderate cytotoxicity, implying that the target’s amino group could mitigate toxicity while retaining bioactivity .
Antimicrobial and Anticancer Properties
- 1-(3-Bromopropyl)-5-ethyl-2-fluorobenzene shows enhanced antimicrobial activity due to ethyl-group-mediated lipophilicity. The target’s methylpentyl chain may similarly improve uptake in bacterial membranes .
- Benzyl isothiocyanate (a non-fluorinated analog) demonstrates anticancer activity via protein modification. The target’s fluorine atom could stabilize interactions with oncogenic targets .
Biological Activity
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the molecular formula and a molecular weight of approximately 211.28 g/mol. The structure features a fluorinated aromatic ring with an ether substituent derived from a 2-amino-3-methylpentyl group. The presence of a fluorine atom enhances its binding affinity to biological targets, which may lead to various pharmacological effects.
Synthesis
The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene typically involves the nucleophilic substitution reaction between 3-fluorophenol and 2-amino-3-methylpentanol, often using bases like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is generally conducted under heat to promote product formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom in the structure enhances its pharmacokinetic properties, potentially leading to improved binding affinity and selectivity compared to non-fluorinated analogs.
Key Biological Targets:
- Enzymes: The compound may inhibit or modulate the activity of certain enzymes involved in metabolic pathways.
- Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Case Studies and Research Findings
-
Antiproliferative Activity:
Research has indicated that fluorinated compounds often exhibit unique antiproliferative properties against cancer cell lines. For instance, studies on related fluorinated analogs have shown significant inhibition of cell growth in various cancer types without the biphasic dose-response that complicates drug development .Compound Cell Line Type CC50 (µM) 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene HeLa (cervical cancer) TBD Fluorinated Analog (5F 203) Breast Cancer TBD Fluorinated Benzothiazole Renal Cancer TBD -
Metabolism and Bioactivity:
Studies have demonstrated that fluorinated compounds can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive species that bind covalently to cellular macromolecules. This mechanism is essential for their antiproliferative activity, as evidenced by increased expression of CYP1A1 in sensitive cancer cells exposed to these compounds .
Implications in Medicinal Chemistry
The unique combination of an amino group, a fluorinated aromatic system, and a branched alkyl ether substituent positions 1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzene as a promising candidate for further research in drug development. Its potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
